4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
This compound is a heterocyclic molecule featuring a benzoxazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3,4-dimethoxyphenyl group and a methyl substituent at the 7-position of the benzoxazinone scaffold. Its structural complexity arises from the combination of oxygen- and nitrogen-containing rings, which are common motifs in pharmaceuticals and agrochemicals due to their bioactivity and metabolic stability . The presence of methoxy groups on the aryl ring may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors.
Crystallographic studies of analogous benzoxazinone derivatives often employ software like SHELX for structural refinement, as highlighted in , which underscores the importance of precise structural elucidation in understanding physicochemical properties .
Properties
IUPAC Name |
4-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12-4-6-14-16(8-12)27-11-19(24)23(14)10-18-21-20(22-28-18)13-5-7-15(25-2)17(9-13)26-3/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDKSYCRNYZMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group:
Construction of the Benzo[b][1,4]oxazine Core: The final step involves the formation of the benzo[b][1,4]oxazine core, which can be synthesized through a condensation reaction between an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzo[b][1,4]oxazine core, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its biological activity.
- Benzoxazine moiety : Contributes to various pharmacological properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For example:
- A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives showed promising activity against breast and colon cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Oxadiazole compounds have been extensively studied for their antimicrobial effects:
- A series of 1,3,4-oxadiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The findings revealed that these compounds inhibit bacterial growth effectively, suggesting potential as antibacterial agents .
Anti-Diabetic Effects
The anti-diabetic potential of oxadiazole derivatives has also been explored:
- In silico studies coupled with biological assessments indicated that certain derivatives could modulate glucose levels and improve insulin sensitivity in diabetic models .
Material Science Applications
Beyond biological applications, the compound's unique properties make it suitable for material science:
- Fluorescent Materials : Oxadiazoles are known for their luminescent properties, making them useful in developing fluorescent sensors and materials for imaging applications.
- Polymer Chemistry : Incorporating oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and benzo[b][1,4]oxazine core can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole ring distinguishes it from coumarin- or benzodiazepine-fused analogs (e.g., compound 4g in ). Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target affinity compared to tetrazole-containing derivatives .
Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound contrasts with the sugar moieties in Zygocaperoside () or the coumarin unit in compound 4g. Methoxy groups often improve membrane permeability but may reduce solubility compared to polar glycosides .
Biological Activity
The compound 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (referred to as Compound A ) is a derivative of the oxadiazole and benzoxazine classes of heterocycles. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of Compound A, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
Compound A can be structurally represented as follows:
This structure integrates a 1,2,4-oxadiazole moiety with a benzoxazine framework, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The oxadiazole moiety is believed to inhibit key enzymes involved in cancer progression and proliferation. For example, compounds similar to Compound A have demonstrated inhibitory effects on cyclooxygenases (COX) and other enzymes linked to tumor growth .
-
Case Studies :
- A study reported that an oxadiazole derivative exhibited an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines including HeLa (cervical), CaCo-2 (colon), and H9c2 (heart) cells .
- Another investigation into oxadiazole derivatives indicated promising results against liver cancer cell lines with IC50 values significantly lower than standard chemotherapeutic agents .
Anti-inflammatory Properties
Compound A also exhibits anti-inflammatory activity through the inhibition of COX enzymes:
- Inhibition Studies : Research has shown that oxadiazole derivatives can selectively inhibit COX-1 and COX-2 enzymes. For example, certain derivatives demonstrated higher anti-inflammatory activity compared to traditional NSAIDs like meloxicam .
Antimicrobial Activity
The antimicrobial properties of compounds containing the oxadiazole ring have been well-documented:
- Broad-Spectrum Activity : Compounds similar to Compound A have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum efficacy is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Table 1: Biological Activity Summary of Compound A and Related Oxadiazole Derivatives
| Activity Type | Target Cell Lines | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 92.4 | |
| CaCo-2 | 35.58 | ||
| Anti-inflammatory | COX inhibition | <10 | |
| Antimicrobial | E. coli | 25 | |
| S. aureus | 15 |
The biological activities of Compound A are likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the oxadiazole ring enhances interactions with target enzymes such as COX and various kinases involved in cancer signaling pathways.
- Cell Cycle Arrest : Some studies suggest that derivatives can induce cell cycle arrest in cancer cells by modulating signaling pathways associated with apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain oxadiazole compounds increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in malignant cells.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | Amidoxime + 3,4-dimethoxybenzoyl chloride, DMF, 80°C | 65–75 | |
| Benzoxazine coupling | Cs₂CO₃, DMF, RT, 16–18 h | 70–85 |
Basic: Which spectroscopic methods are critical for structural validation?
Answer:
- 1H/13C NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm), oxadiazole-linked methylene (δ 4.1–4.3 ppm), and benzoxazine carbonyl (δ 165–170 ppm). Use CDCl₃ or DMSO-d₆ for solubility .
- FT-IR : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., m/z 425 for C₂₁H₂₁N₃O₅) and fragmentation patterns .
Advanced: How can computational modeling predict the compound’s reactivity or binding affinity?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances electrophilic substitution .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using AutoDock Vina. Focus on hydrogen bonding with the benzoxazine carbonyl and π-π stacking with the dimethoxyphenyl group .
- MD Simulations : Evaluate stability in aqueous environments (e.g., solvation free energy) using GROMACS .
Advanced: What strategies resolve discrepancies in crystallographic data during structural analysis?
Answer:
- Twinned Data Refinement : Use SHELXL (SHELX-97) to handle twinning ratios >0.3. Apply HKLF 5 format for integration .
- Disordered Moieties : Apply restraints (e.g., SIMU, DELU) for flexible groups like the dimethoxyphenyl ring. Validate with R1 convergence (<5%) .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
Basic: How to optimize reaction yields for the benzoxazine-oxadiazole coupling step?
Answer:
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in DMF .
- Temperature Control : Maintain RT to avoid side reactions (e.g., oxadiazole ring decomposition) .
- Stoichiometry : Use a 1.2:1 molar ratio of benzoxazine to oxadiazole precursor to drive completion .
Advanced: What mechanistic insights explain the compound’s potential bioactivity?
Answer:
- Electrophilic Reactivity : The oxadiazole’s electron-deficient core may alkylate cysteine residues in enzymes (e.g., topoisomerase II), validated via LC-MS adduct analysis .
- Metabolic Stability : Evaluate cytochrome P450 inhibition using human liver microsomes. The 3,4-dimethoxy groups reduce oxidation susceptibility compared to unsubstituted analogs .
Basic: How to assess purity and stability under storage conditions?
Answer:
- HPLC : Use a C18 column (ACN/water gradient) to detect degradation products (e.g., hydrolyzed oxadiazole). Aim for ≥98% purity .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. Monitor via TLC (petroleum ether/EtOAc) for spot decomposition .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications : Replace the 3,4-dimethoxyphenyl group with nitro or trifluoromethyl variants to assess electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., benzoxazine carbonyl as hydrogen bond acceptor) .
- In Vivo Correlation : Test logP (octanol/water) vs. bioavailability in murine models. Optimal logP: 2.5–3.5 .
Advanced: What analytical techniques resolve conflicting spectral data (e.g., ambiguous NOE correlations)?
Answer:
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and long-range couplings. For example, HMBC correlations between the oxadiazole methylene and benzoxazine carbonyl confirm connectivity .
- X-ray Crystallography : Resolve stereochemistry of the dihydrobenzoxazine ring. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
Basic: What are the best practices for evaluating biological activity in vitro?
Answer:
- Cell Viability Assays : Use MTT/WST-1 in cancer lines (e.g., MCF-7, HepG2). Include positive controls (e.g., doxorubicin) and IC₅₀ calculations via GraphPad Prism .
- Enzyme Inhibition : Screen against target enzymes (e.g., COX-2) using fluorescence polarization. Confirm with Lineweaver-Burk plots for mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
